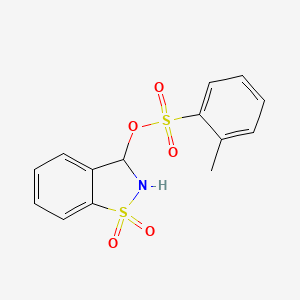
1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzisothiazole ring system with sulfonate groups, making it a valuable molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the sulfonate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various sulfone, sulfide, and substituted derivatives, which have distinct properties and applications.
Applications De Recherche Scientifique
1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: Shares a similar benzisothiazole ring system but lacks the 2-methylbenzenesulfonate group.
2-Methyl-1,2-benzisothiazole-3(2H)-one-1,1-dioxide: Another related compound with similar structural features.
Uniqueness
1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate is unique due to the presence of both the benzisothiazole ring and the 2-methylbenzenesulfonate group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
6955-48-2 |
|---|---|
Formule moléculaire |
C14H13NO5S2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl) 2-methylbenzenesulfonate |
InChI |
InChI=1S/C14H13NO5S2/c1-10-6-2-4-8-12(10)22(18,19)20-14-11-7-3-5-9-13(11)21(16,17)15-14/h2-9,14-15H,1H3 |
Clé InChI |
KKDFWTGOOLHBNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)OC2C3=CC=CC=C3S(=O)(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


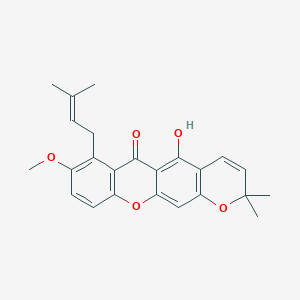
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)
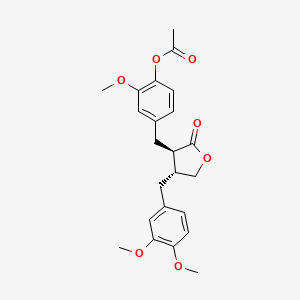

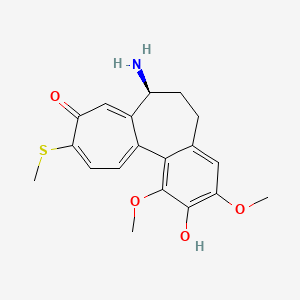
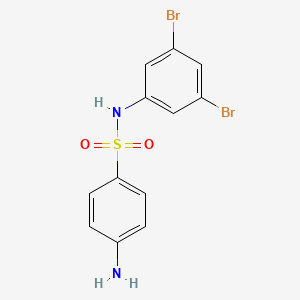
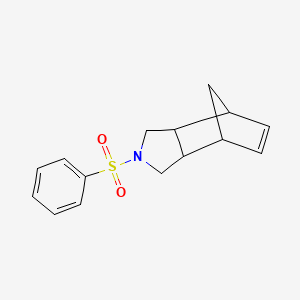



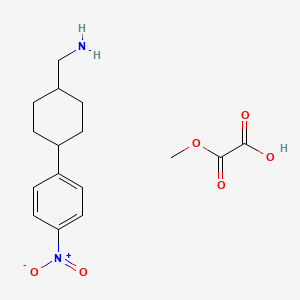

![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)

